molecular formula C12H16ClNO2 B2554010 Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride CAS No. 1584713-60-9

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B2554010
CAS No.: 1584713-60-9
M. Wt: 241.72
InChI Key: BICPCQVTZUEREC-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of tetrahydronaphthalene, a partially hydrogenated form of naphthalene. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:

    Nitration: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The resulting amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines.

Scientific Research Applications

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
  • 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Uniqueness

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h2-5,10-11H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPCQVTZUEREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584713-60-9
Record name methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
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